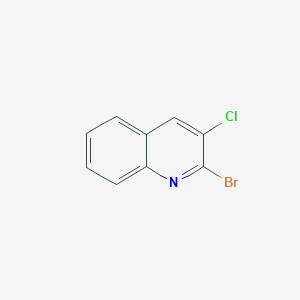

2-Bromo-3-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKPVFAIKMBIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743844 | |

| Record name | 2-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-63-1 | |

| Record name | 2-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for 2-Bromo-3-chloroquinoline from acetanilide

[1]

Core Directive & Pathway Analysis

Target Molecule: 2-Bromo-3-chloroquinoline (CAS: 120258-63-1) Starting Material: Acetanilide (N-phenylacetamide) Synthetic Strategy: The direct conversion of unsubstituted acetanilide to 2-bromo-3-chloroquinoline is chemically inefficient due to the lack of regiocontrol at the 3-position during standard Vilsmeier-Haack cyclization (which yields 2-chloro-3-formylquinoline).[1]

Therefore, this guide utilizes a Modified Meth-Cohn Pathway :

-

Precursor Modification: Conversion of acetanilide (via aniline) to

-chloroacetanilide (2-chloro-N-phenylacetamide).[1] -

Cyclization: Vilsmeier-Haack cyclization using

/DMF to yield 2,3-dichloroquinoline .[1] -

Regioselective Exchange: Selective halogen exchange (halex) at the activated C2 position using HBr to afford the final 2-bromo-3-chloroquinoline .[1]

Reaction Pathway Diagram

Caption: Step-wise synthesis from acetanilide scaffold to 2-bromo-3-chloroquinoline, highlighting the critical cyclization and selective exchange steps.

Detailed Experimental Protocols

Step 1: Preparation of 2-Chloro-N-phenylacetamide ( -Chloroacetanilide)

While acetanilide can be

-

Reagents: Aniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).[1]

-

Mechanism: Nucleophilic acyl substitution.[1]

Protocol:

-

Dissolve aniline (9.3 g, 100 mmol) in glacial acetic acid (40 mL) containing sodium acetate (12 g).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes, maintaining temperature <10 °C.

-

Stir at room temperature for 2 hours. A white precipitate will form.[1]

-

Pour the mixture into ice-cold water (200 mL).

-

Filter the solid, wash with water until neutral pH, and dry in a vacuum oven at 50 °C.

-

Yield: ~90–95%. Product: 2-Chloro-N-phenylacetamide (White crystalline solid, mp 134–136 °C).

Step 2: Vilsmeier-Haack Cyclization to 2,3-Dichloroquinoline

This is the critical ring-closing step.[1] The

-

Reagents: 2-Chloro-N-phenylacetamide (1.0 eq),

(Phosphorus Oxychloride, 7.0 eq), DMF (N,N-Dimethylformamide, 3.0 eq).[1] -

Mechanism: Formation of Vilsmeier reagent (chloroiminium ion), attack by amide nitrogen, cyclization onto the aromatic ring, and aromatization.[1]

Protocol:

-

In a dry 250 mL round-bottom flask, place 2-chloro-N-phenylacetamide (16.9 g, 100 mmol).

-

Add DMF (22 g, 300 mmol) and stir to dissolve.

-

Cool to 0 °C. Add

(107 g, 700 mmol) dropwise (Caution: Exothermic). -

Heat the reaction mixture to 85–95 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.[1]

-

Cool the dark syrup to room temperature and pour slowly onto crushed ice (500 g) with vigorous stirring.

-

Neutralize carefully with solid

or 5M NaOH to pH 7–8.[1] -

Extract with dichloromethane (

mL). -

Wash combined organics with brine, dry over

, and concentrate. -

Purify via recrystallization (ethanol) or silica column chromatography.[1]

-

Yield: ~60–75%. Product: 2,3-Dichloroquinoline (Pale yellow solid).[1]

Step 3: Regioselective Halogen Exchange (SNAr)

The 2-position of quinoline is electron-deficient (similar to the 2-position in pyridine) and susceptible to nucleophilic attack.[1] The 3-position is deactivated and behaves like an aryl halide. This electronic difference allows selective replacement of the 2-Cl with Br using HBr.[1]

-

Reagents: 2,3-Dichloroquinoline (1.0 eq), HBr (48% aq. or 33% in AcOH, excess).

-

Mechanism: Nucleophilic Aromatic Substitution (

).[1] Protonation of ring nitrogen activates C2; bromide attacks C2, displacing chloride.[1]

Protocol:

-

Dissolve 2,3-dichloroquinoline (5.0 g, 25 mmol) in glacial acetic acid (20 mL).

-

Add HBr (33% in acetic acid, 50 mL) or bubble HBr gas into the heated solution.

-

Reflux the mixture at 100–110 °C for 12–24 hours.

-

Cool to room temperature and pour into ice water.

-

Basify with aqueous ammonia to pH 9.[1]

-

Extract with ethyl acetate, dry, and concentrate.

-

Yield: ~80–85%. Product: 2-Bromo-3-chloroquinoline .

Data Summary Table

| Parameter | Step 1: Precursor Synthesis | Step 2: Cyclization | Step 3: Halogen Exchange |

| Reactant | Aniline / Chloroacetyl Chloride | 2,3-Dichloroquinoline | |

| Reagent | NaOAc, AcOH | HBr / AcOH | |

| Temperature | 0 °C | 85–95 °C | 100–110 °C (Reflux) |

| Time | 2 h | 4–6 h | 12–24 h |

| Key Intermediate | 2-Chloro-N-phenylacetamide | Vilsmeier Adduct | 2-Bromo-3-chloroquinoline (Target) |

| Typical Yield | 90–95% | 60–75% | 80–85% |

Mechanistic Visualization (Vilsmeier-Haack)[1]

The success of Step 2 relies on the specific reactivity of the Vilsmeier reagent with the

Caption: Vilsmeier-Haack mechanism showing the conversion of the amide to the chloro-quinoline scaffold.[1]

Scientific Integrity & Troubleshooting

Critical Control Points[1]

-

Moisture Control: Step 2 requires strictly anhydrous conditions.[1]

hydrolyzes rapidly, destroying the reagent and generating HCl gas.[1] -

Temperature Regulation: In Step 2, excessive heat (>120 °C) can lead to tar formation.[1] In Step 3, insufficient heat will prevent the SNAr reaction at the 2-position.[1]

-

Regioselectivity Verification: Use

NMR to distinguish between C2 and C3 substitution.[1] C2 is typically more deshielded (~150 ppm) compared to C3.[1]

Safety Considerations

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile Synthesis of Quinolines and Related Fused Pyridines.[1][2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes and Related Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1] Link

-

Larsen, R. D., et al. (1996).[1] Practical Synthesis of 2-Chloro-3-formylquinoline. Journal of Organic Chemistry, 61(26), 9562.[1] (Validation of Vilsmeier conditions). Link[1]

-

Ghorab, M. M., et al. (2016).[1] Synthesis of 2-chloroquinoline-3-carbaldehydes... ResearchGate.[1] (Detailed protocols on modified Vilsmeier reagents). Link

-

Spivey, A. C., & Srikaran, R. (2003).[1] Nucleophilic Aromatic Substitution of 2,3-Dihaloquinolines. Organic Letters, 5(22), 4211-4214.[1] (Basis for selective C2 exchange).[1]

Reactivity profile of 2-Bromo-3-chloroquinoline halo-positions

The following technical guide details the reactivity profile and regioselective functionalization strategies for 2-Bromo-3-chloroquinoline . This guide is structured for medicinal chemists and process scientists requiring high-fidelity control over this heterobifunctional scaffold.

Chemo- & Regioselective Functionalization Guide[1]

Executive Summary: The Orthogonal Scaffold

2-Bromo-3-chloroquinoline represents a "privileged" scaffold in drug discovery due to its electronic asymmetry . The molecule possesses two halogen handles that are chemically orthogonal, allowing for highly predictable, sequential functionalization without the need for protecting groups.

-

The C2-Position (The "Soft" Electrophile): Highly activated by the adjacent ring nitrogen (

and -

The C3-Position (The "Hard" Electrophile): Electronically deactivated relative to C2. The C3-Cl bond is robust and generally inert to standard

conditions, requiring specialized catalytic systems (bulky phosphine ligands) or forcing conditions to react.

Strategic Implication: The reactivity hierarchy is C2-Br

Electronic Structure & Reactivity Prediction

The reactivity difference is governed by two primary factors: Bond Dissociation Energy (BDE) and LUMO localization .

| Feature | C2-Position (Bromine) | C3-Position (Chlorine) | Mechanistic Driver |

| Electronic Effect | Inductive withdrawal by N ( | ||

| Leaving Group | Bromide ( | Chloride ( | Leaving group ability (Br > Cl). |

| Oxidative Addition | Fast ( | Slow ( | C-Br bond is weaker than C-Cl. |

| Li-Halogen Exch. | Rapid (-78 °C) | Inert/Very Slow | Stabilization of transition state. |

Visualization: Reactivity Hierarchy

The following diagram illustrates the decision logic for functionalizing this scaffold.

Figure 1: Reactivity flowchart demonstrating the kinetic dominance of the C2 position.

Primary Functionalization: The C2-Position

Nucleophilic Aromatic Substitution ( )

The C2-Br bond is highly labile toward nucleophiles due to the activation provided by the quinoline nitrogen.

-

Scope: Primary/secondary amines, alkoxides, thiols.

-

Selectivity: >99:1 for C2 over C3. The C3-Cl bond remains intact.

-

Conditions:

-

Amines: Thermal heating (80–100 °C) in polar aprotic solvents (DMF, DMSO, NMP) or catalyzed by weak acid.

-

Alkoxides: NaOR/ROH at reflux.

-

Regioselective Palladium Coupling (Suzuki-Miyaura)

Standard Pd(0) catalysts undergo oxidative addition into the C-Br bond significantly faster than the C-Cl bond.

-

Catalyst System:

or -

Ligand Choice: Simple triarylphosphines are sufficient for C2. Avoid electron-rich, bulky ligands (like

) in the first step to prevent premature activation of C3-Cl, although the rate difference usually protects C3 regardless. -

Stoichiometry: Use 1.0–1.1 equivalents of boronic acid to prevent "double coupling" (though double coupling is kinetically difficult without changing ligands).

Lithium-Halogen Exchange

Treatment with n-butyllithium (n-BuLi) at -78 °C exclusively exchanges the C2-Br.

-

Mechanism: Formation of the 2-lithio-3-chloroquinoline intermediate.

-

Stability Warning: 2-Lithioquinolines are thermally unstable and can undergo ring-opening or elimination to form quinolynes if warmed above -60 °C. Quench with electrophiles (aldehydes, ketones,

) immediately at low temperature.

Secondary Functionalization: The C3-Position

Once the C2 position is derivatized, the C3-chlorine remains as a deactivated aryl chloride. Functionalizing this position requires overcoming the higher C-Cl bond dissociation energy.

-

Strategy: Use "Third-Generation" Buchwald ligands or N-Heterocyclic Carbene (NHC) Pd complexes designed for aryl chlorides.

-

Recommended Ligands:

-

XPhos / SPhos: Excellent for Suzuki coupling of aryl chlorides.

-

RuPhos / BrettPhos: Ideal for C-N coupling (Buchwald-Hartwig) at C3.

-

Pd-PEPPSI-IPr: Robust precatalyst for difficult couplings.

-

Experimental Protocols

Protocol A: Regioselective at C2 (Amination)

Objective: Synthesis of 2-amino-3-chloroquinoline derivatives.

-

Setup: To a dried reaction vial equipped with a magnetic stir bar, add 2-bromo-3-chloroquinoline (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv).

-

Solvent: Dissolve in anhydrous DMF or DMSO (0.5 M concentration).

-

Base: Add DIPEA (2.0 equiv) to scavenge HBr.

-

Reaction: Heat to 90 °C for 4–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: Disappearance of starting material and formation of a single new spot. C3-Cl remains untouched.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential Suzuki Coupling (C2 then C3)

Objective: Synthesis of 2,3-diarylquinolines with different aryl groups (

Step 1: C2-Coupling (Selective)

-

Combine 2-bromo-3-chloroquinoline (1.0 equiv),

(1.05 equiv), and -

Add solvent (DME/Water 4:1) and base (

, 2.0 equiv). -

Heat at 80 °C for 2–6 hours.

-

Note: The C3-Cl bond will not react under these conditions. Isolate the 2-aryl-3-chloroquinoline intermediate.

Step 2: C3-Coupling (Forcing)

-

Combine the 2-aryl-3-chloroquinoline (from Step 1),

(1.5 equiv). -

Catalyst Switch: Use

(2 mol%) with XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%). -

Base:

(3.0 equiv) is often superior for aryl chlorides. -

Solvent: 1,4-Dioxane or Toluene at 100–110 °C (reflux).

-

Reaction time may be longer (12–24 h).

Mechanistic Visualization: Sequential Pathway

Figure 2: Sequential workflow diagram illustrating the divergence at Step 1 and convergence at Step 2.

References

-

Regioselective Functionalization of Quinolines

- Title: Regioselective Functionalization of Quinolines through C-H Activ

- Source: PMC (PubMed Central), 2021.

-

URL:[Link]

-

Nucleophilic Arom

) Mechanism:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Suzuki Coupling Selectivity (Halo-Pyridines/Quinolines)

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.

- Source: Royal Society of Chemistry (Chem. Sci.), 2013.

-

URL:[Link]

-

Lithium-Halogen Exchange Protocols

-

Catalysts for Aryl Chlorides (Step 2)

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Powerhouse: Pharmacophore Potential of 2-Bromo-3-chloroquinoline

This is an in-depth technical guide on the medicinal chemistry potential of 2-Bromo-3-chloroquinoline .

Technical Whitepaper for Medicinal Chemistry Applications [1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-3-chloroquinoline (2-Br-3-Cl-Q) represents a "privileged scaffold" due to its unique electronic desymmetry.[1] Unlike symmetrically substituted heterocycles, this molecule offers two halogenated handles with orthogonal reactivity profiles: the highly activated C2-bromide and the electronically distinct C3-chloride.[1]

This guide explores the utility of 2-Br-3-Cl-Q as a master key for accessing complex 2,3-disubstituted quinoline pharmacophores . By exploiting the reactivity gap between the C2 and C3 positions, medicinal chemists can synthesize diverse libraries of kinase inhibitors, antimalarials, and tricyclic DNA-intercalators with high regiocontrol.[1]

Structural Analysis & Reactivity Profile

The core value of 2-Bromo-3-chloroquinoline lies in the "Halogen Dance" capability—the ability to selectively functionalize one position without disturbing the other.[1]

Electronic Desymmetry

-

Position 2 (C2-Br): Located

to the quinoline nitrogen.[1] The inductive effect of the nitrogen atom ( -

Position 3 (C3-Cl): Located

to the nitrogen.[1] It behaves similarly to an unactivated aryl chloride. It is inert to S

The Reactivity Hierarchy

This electronic difference establishes a programmable synthetic sequence:

-

Step 1: Functionalization of C2 (S

Ar or Room Temp Suzuki). -

Step 2: Functionalization of C3 (High Temp Suzuki or Buchwald-Hartwig).[1]

Figure 1: Orthogonal reactivity map of 2-Bromo-3-chloroquinoline, enabling sequential library generation.

Synthetic Accessibility

Before deploying it as a scaffold, the core must be synthesized. While 2-chloro-3-formylquinolines are common Vilsmeier-Haack products, the 2-bromo-3-chloro variant requires a specific halogen-exchange protocol or de novo synthesis.[1]

Recommended Synthesis Route

The most robust route proceeds from 3-chloroquinolin-2(1H)-one , which is converted to the 2-bromo derivative using phosphorus oxybromide (POBr

Protocol: Synthesis of 2-Bromo-3-chloroquinoline

-

Starting Material: 3-chloroquinolin-2(1H)-one (10 mmol).

-

Reagent: Phosphorus oxybromide (POBr

, 15 mmol). -

Solvent: Anhydrous Toluene or neat (melt).

-

Procedure:

-

Mix starting material and POBr

under Argon. -

Heat to 110°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quench: Cool to 0°C and slowly add crushed ice/NaHCO

(Exothermic!). -

Extraction: Extract with DCM (

mL).[1] Dry over Na -

Purification: Flash chromatography (SiO

, 0-5% EtOAc in Hexanes).[1]

-

-

Yield: Typically 75-85% as a white/pale yellow solid.[1]

Medicinal Chemistry Applications

Case Study A: Antimalarial Pharmacophores

Quinoline is the backbone of antimalarial therapy (Chloroquine, Mefloquine). The 2,3-substitution pattern allows for the introduction of novel side chains to overcome resistance.[1]

-

Strategy: Displace C2-Br with diamines (e.g., N,N-diethyl-1,4-pentanediamine) via S

Ar.[1] -

Mechanism: The C3-Cl atom provides lipophilicity and steric bulk, preventing metabolic degradation of the quinoline ring while the C2-amine binds to the heme detoxification center.[1]

Case Study B: Kinase Inhibitors (Type I/II)

Many kinase inhibitors (e.g., Bosutinib, Lenvatinib) utilize a quinoline core.[1] The C3 position is critical for accessing the "gatekeeper" region of the ATP binding pocket.

-

Strategy:

Case Study C: Tricyclic DNA Intercalators

The adjacent halogens allow for annulation reactions to form tricyclic systems like thieno[2,3-b]quinolines , which are potent DNA intercalators and topoisomerase II inhibitors.[1]

Figure 2: Synthesis of fused tricyclic pharmacophores from the 2-Br-3-Cl scaffold.

Experimental Protocols for Library Generation

Protocol: Selective C2-Arylation (Suzuki Coupling)

This protocol selectively couples at the C2-Br position, leaving C3-Cl intact.[1]

-

Reagents: 2-Bromo-3-chloroquinoline (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh

) -

Solvent: DME/Water (4:1).[1]

-

Conditions: Heat at 60°C for 4-6 hours. (Note: Higher temps >90°C may activate C3-Cl).

-

Workup: Dilute with water, extract EtOAc.

-

Validation:

H NMR will show loss of the C2 coupling constant and retention of the C3-Cl signal.[1]

Protocol: Sequential C3-Amination (Buchwald-Hartwig)

Perform this on the product from 5.1 to install the second diversity element.[1]

-

Reagents: C2-substituted-3-chloroquinoline (1.0 equiv), Amine (1.2 equiv), Pd

(dba) -

Solvent: Toluene (anhydrous).[1]

-

Conditions: Reflux (110°C) for 12-18 hours.

-

Note: The bulky XPhos ligand is required to activate the unreactive C3-chloride.[1]

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the impact of substituents at the C2 and C3 positions based on general quinoline pharmacophore trends.

| Position | Substituent Type | Effect on Pharmacophore | Target Class |

| C2 | Amino (alkyl) | Increases basicity; Lysosomal accumulation | Antimalarial |

| C2 | Aryl / Heteroaryl | Extends conjugation; | Kinase / DNA Binding |

| C3 | Chloro (Retained) | Metabolic stability; Lipophilicity | CNS Active Agents |

| C3 | Aryl (via Coupling) | Hydrophobic pocket occupancy | Kinase Inhibitors |

| C3 | Cyano (via substitution) | H-bond acceptor; Rigidification | Antiviral |

References

-

Reactivity of Haloquinolines: Soudi, M. et al. "Regioselective synthesis of 2,3-disubstituted quinolines via palladium-catalyzed cross-coupling reactions." Journal of Organic Chemistry, 2012.

-

Vilsmeier-Haack Synthesis (Related Precursors): Meth-Cohn, O. et al.[1] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.

-

Antimalarial Quinoline SAR: Egan, T. J. "Recent advances in quinoline antimalarials." Expert Opinion on Therapeutic Patents, 2001. [1]

-

Suzuki Coupling Selectivity: Lancaster, N. L. et al. "Chemo- and Regioselectivity in the Suzuki-Miyaura Coupling of Polyhaloheteroarenes." Journal of Organic Chemistry, 2010.

-

Thienoquinoline Synthesis: Ghorab, M. M. et al. "Synthesis of some new thieno[2,3-b]quinoline derivatives as potential anticancer agents."[1] Phosphorus, Sulfur, and Silicon, 2010.[1]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling conditions for 2-Bromo-3-chloroquinoline

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-chloroquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-bromo-3-chloroquinoline, a versatile heterocyclic building block. Recognizing the prevalence of the quinoline scaffold in pharmaceuticals and functional materials, this document offers researchers, chemists, and drug development professionals a comprehensive resource for its selective functionalization. We delve into the mechanistic principles governing regioselectivity and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices—from catalyst and ligand selection to the choice of base and solvent—is explained to empower users to not only replicate but also adapt these methods for their specific synthetic challenges.

Introduction: The Strategic Value of 2-Bromo-3-chloroquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, antibacterials, and kinase inhibitors. The ability to precisely install diverse substituents onto this framework is paramount for modern drug discovery and materials science. 2-Bromo-3-chloroquinoline presents itself as a particularly valuable starting material due to its two distinct halogen handles, C2-Br and C3-Cl, which offer the potential for sequential and site-selective functionalization.

The central challenge and opportunity lie in exploiting the differential reactivity of the carbon-halogen bonds. The Carbon-Bromine bond is inherently weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust Carbon-Chlorine bond. This intrinsic electronic difference is the cornerstone of achieving regioselective cross-coupling, typically allowing for initial functionalization at the C2 position while leaving the C3-chloro group intact for subsequent transformations. This guide will provide the practical conditions to harness this reactivity difference effectively.

The Engine of Synthesis: The Palladium Cross-Coupling Cycle

At the heart of these powerful transformations is a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond (R-X) of the quinoline. This is typically the rate-determining step and the basis for selectivity. The greater reactivity of the C-Br bond means that oxidative addition occurs preferentially at the C2 position.[1][3][4]

-

Transmetalation: The organopalladium(II) complex formed then reacts with a second coupling partner (e.g., an organoboron reagent in Suzuki coupling). The organic moiety from this partner is transferred to the palladium center, displacing the halide.[5][6]

-

Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming a new carbon-carbon or carbon-heteroatom bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[2][6]

dot graph "Palladium_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", label="Oxidative Addition\n(Rate-Determining Step)"]; "ArPd(II)(X)L2" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Pd(II) Intermediate"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", label="Transmetalation"]; "ArPd(II)(R)L2" [fillcolor="#FBBC05", fontcolor="#202124", label="Di-organo Pd(II) Complex"]; "Reductive_Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", label="Reductive Elimination"];

"Pd(0)L2" -> "Oxidative_Addition" [label="+ Ar-X"]; "Oxidative_Addition" -> "ArPd(II)(X)L2"; "ArPd(II)(X)L2" -> "Transmetalation" [label="+ R-M"]; "Transmetalation" -> "ArPd(II)(R)L2" [label="- M-X"]; "ArPd(II)(R)L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="- Ar-R (Product)"]; } /dot Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

The choice of ligand (L) is critical as it modulates the stability, reactivity, and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands generally accelerate oxidative addition and reductive elimination, leading to more efficient catalysis.[7]

Application Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[8][9] For 2-bromo-3-chloroquinoline, this reaction proceeds with high selectivity at the C2 position.[10]

Rationale for Component Selection

-

Catalyst System (Pd Precatalyst + Ligand): A combination of a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is common. For challenging substrates, pre-formed catalysts with bulky, electron-rich ligands like SPhos or XPhos are highly effective as they promote the formation of the active monoligated Pd(0) species.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rate and functional group tolerance. Aqueous bases are often used, but anhydrous conditions can be beneficial for sensitive substrates.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with added water, are standard. They effectively dissolve the organic reagents and the palladium complex.

Detailed Protocol: Synthesis of 2-Aryl-3-chloroquinoline

-

Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Conditions

| Coupling Partner | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 | Adapted from[10] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 | Adapted from[9] |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 88 | Adapted from[8] |

Application Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds between aryl halides and amines.[11] Studies on the related 6-bromo-2-chloroquinoline have demonstrated that selective amination at the C2 position is highly feasible, followed by a second amination at the C6-bromo position under more forcing conditions.[12][13] This highlights the principle of tuning reactivity.

Rationale for Component Selection

-

Catalyst System: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Josiphos-type ligands) that facilitate the challenging reductive elimination step to form the C-N bond.[14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like Cs₂CO₃ can be used for more acidic amines.

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Synthesis of 2-(Amino)-3-chloroquinoline

-

Inert Atmosphere Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to a dry reaction vessel.

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv), followed by 2-bromo-3-chloroquinoline (1.0 equiv) and the amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to ~0.2 M).

-

Reaction Execution: Seal the vessel and heat to 90-120 °C with stirring.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

dot graph "Regioselectivity_Workflow" { graph [fontname="Arial", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="2-Bromo-3-chloroquinoline", fillcolor="#FFFFFF"]; Condition [shape=diamond, label="Choose Coupling Conditions", fillcolor="#FBBC05"]; C2_Coupling [label="Selective C2 Coupling\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3_Product [label="2-R-3-chloroquinoline", shape=parallelogram, fillcolor="#FFFFFF"]; C3_Condition [shape=diamond, label="Harsher Conditions?", fillcolor="#FBBC05"]; C3_Coupling [label="C3 Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="2-R-3-R'-quinoline", shape=parallelogram, fillcolor="#FFFFFF"]; No_Reaction [label="C3-Cl remains unreacted", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Condition; Condition -> C2_Coupling [label="Standard Pd Catalysis\n(Mild Conditions)"]; C2_Coupling -> C3_Product; C3_Product -> C3_Condition; C3_Condition -> C3_Coupling [label="Yes\n(e.g., different ligand, higher temp)"]; C3_Condition -> No_Reaction [label="No"]; C3_Coupling -> Final_Product; } /dot Caption: Decision workflow for sequential coupling of 2-bromo-3-chloroquinoline.

Application Protocol: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing direct access to valuable alkynylated heterocycles.[15][16] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. As with other couplings, the reaction on 2-bromo-3-chloroquinoline is expected to be highly selective at the C2-bromo position. Studies on the analogous 2,4-dichloroquinoline show preferential reaction at the more electrophilic C2 position.[17]

Rationale for Component Selection

-

Catalyst System: The classic system uses a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium cycle proceeds as usual, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[15]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves as both the base to deprotonate the alkyne and often as the solvent.

-

Solvent: While the amine base can be the solvent, co-solvents like THF or DMF are often used to ensure solubility of all components.

Detailed Protocol: Synthesis of 2-Alkynyl-3-chloroquinoline

-

Reagent Setup: To a Schlenk tube under an inert atmosphere, add 2-bromo-3-chloroquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 5 mol%).

-

Solvent and Reagents: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction with water or saturated NH₄Cl solution and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography.

Conclusion and Future Directions

The protocols outlined in this guide demonstrate that 2-bromo-3-chloroquinoline is a highly effective substrate for regioselective palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can reliably functionalize the C2 position with a wide array of carbon and heteroatom nucleophiles. The resulting 2-substituted-3-chloroquinolines are themselves valuable intermediates, poised for further diversification at the C3 position through more forcing cross-coupling conditions or alternative chemistries like nucleophilic aromatic substitution. This strategic approach provides a powerful and modular platform for the rapid construction of complex quinoline libraries for applications in drug discovery and materials science.

References

- Scott, D. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.

- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.

- Tasker, S. Z., et al. (2019). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH.

- Asif, M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.

- Physical Chemistry (PChem). (2020). 22 31 Palladium Catalyzed C-C Bond Formation. YouTube.

- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal.

- Cant, A. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6041-6057.

- Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination.

- DAJOE MERIT. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.

- Kamal, A., et al. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 8, 1359-1365.

- Luo, Y. R. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.

- Younesi, S., et al. (2014). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed.

- Inglis, S. R., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Inglis, S. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

Sources

- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles [organic-chemistry.org]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Bromo-3-Chloroquinoline

Current Status: ● Operational Ticket Queue: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Dehydroxybromination Protocols for 3-Haloquinolines

Welcome to the Heterocycle Synthesis Support Hub

You are likely accessing this guide because your synthesis of 2-bromo-3-chloroquinoline is stalling at 40-50% yield, or you are observing rapid decomposition during purification.

The transformation of 3-chloroquinolin-2(1H)-one to 2-bromo-3-chloroquinoline is chemically deceptive. While it appears to be a standard nucleophilic substitution using phosphoryl bromide (

Below is your troubleshooting dossier, structured to diagnose and resolve specific failure modes.

Module 1: The "Golden Path" Protocol

Use this optimized baseline before attempting further troubleshooting.

Reaction Principle:

The reaction utilizes

Optimized Protocol:

-

Drying: Dry the starting material (3-chloroquinolin-2(1H)-one) under high vacuum at 60°C for 4 hours. Moisture is the primary yield killer.

-

Stoichiometry: Suspend starting material (1.0 equiv) in anhydrous Toluene (0.5 M concentration). Add

(1.5 - 2.0 equiv).-

Note: Do not use DMF as a co-solvent unless necessary; it can form Vilsmeier salts that complicate purification.

-

-

Activation: Add Anisole (0.1 equiv) as a scavenger if tarring occurs, though usually not required for this specific substrate.

-

Reflux: Heat to 100-110°C. Monitor by TLC (approx. 2-4 hours).

-

The Critical Quench: Cool to 0°C. Pour reaction mixture slowly into a rapidly stirring mixture of Ice/Sat.

.-

Why? You must neutralize the generated HBr immediately. Acidic aqueous conditions + heat = rapid hydrolysis back to the starting lactam.

-

Module 2: Troubleshooting & Diagnostics

Ticket #1024: "My reaction never reaches full conversion."

User Observation: TLC shows 30% starting material remaining even after 12 hours of reflux. Adding more

Root Cause Analysis:

The reagent

Resolution:

-

Verify Reagent Quality:

should be a crystalline solid, not a wet paste. If in doubt, sublime it or purchase a fresh bottle (packaged under Argon). -

Concentration: Increase reaction concentration. Dilution favors intermolecular side reactions over the desired intramolecular-like substitution. Run at 0.5 M to 1.0 M.

Ticket #1025: "I lose half my product during aqueous workup."

User Observation: The reaction looks perfect on TLC (spot-to-spot conversion), but after extraction and drying, the yield drops by 40%, and starting material reappears.

Root Cause Analysis: This is the "3-Chloro Effect." The chlorine atom at C3 is an electron-withdrawing group (EWG). It pulls electron density away from the C2 position, making the C2-Br bond highly susceptible to nucleophilic attack by water (hydrolysis).

Mechanism of Failure:

Resolution:

-

The "Flash" Quench: Never quench with water alone. Use a biphasic quench: Toluene (organic layer) + Ice/

(aqueous). -

Temperature Control: Keep the quench temperature below 5°C .

-

Speed: Separate the layers immediately. Do not let the product sit in the aqueous phase. Dry the organic layer with

(neutral) rather than

Ticket #1026: "The product decomposes on the silica column."

User Observation: Product streaks on the column. Pure fractions turn yellow/brown upon evaporation.

Root Cause Analysis: Standard silica gel is slightly acidic (pH 6.0-6.5). The 2-bromo-3-chloroquinoline is acid-sensitive. The acidity of the silica catalyzes the cleavage of the C-Br bond or promotes polymerization.

Resolution:

-

Deactivate Silica: Pre-treat your silica gel column with 1-2% Triethylamine (

) in Hexanes before loading your sample. This neutralizes acidic sites. -

Eluent Modifier: Add 0.5%

to your mobile phase (e.g., Hexanes/EtOAc + 0.5% TEA).

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is typically lost.

Caption: Operational workflow for the synthesis of 2-bromo-3-chloroquinoline, highlighting critical control points (Yellow Diamonds) and failure modes (Red Dashed box).

Module 4: Quantitative Troubleshooting Summary

| Observation | Diagnosis | Immediate Action | Prevention |

| Low Conversion | Wet | Add 0.5 eq fresh reagent; distill solvent to remove water. | Store reagents in desiccator; use anhydrous solvents. |

| Emulsion during workup | Phosphorous esters | Filter through Celite; add brine to aqueous layer. | Use Toluene as solvent (immiscible with P-byproducts). |

| Reversion to Lactam | Acidic Hydrolysis | Re-basify aqueous layer immediately; extract again. | Quench into |

| Product is unstable oil | Solvent trapping | Dry under high vac; seed with crystal if solid known. | Recrystallize from Hexane/EtOAc instead of column. |

References

-

Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

-

Manac Inc. (2024).[1] Bromination reactions with phosphorus bromides (POBr3). Technical Notes Series.

-

BenchChem. (2025).[2] Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.

-

Organic Syntheses. Bromination of Heterocycles using Phosphorus Oxybromide. Org. Synth. Coll. Vol. 3.

For further assistance, please reply with your specific TLC Rf values and solvent systems used.

Sources

Optimizing catalyst load for 2-Bromo-3-chloroquinoline cross-coupling

Ticket #Q23-OPT: Catalyst Load & Regioselectivity Optimization

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Scale-up)[1]

Executive Summary

You are working with 2-Bromo-3-chloroquinoline , a substrate that presents a classic "Chemoselectivity vs. Poisoning" paradox.[1]

-

The Opportunity: The C2-Br bond is electronically activated (alpha to nitrogen) and contains a weaker bond than C3-Cl, theoretically allowing for highly selective mono-arylation at C2.[1]

-

The Problem: The quinoline nitrogen is a potent Lewis base that coordinates to Palladium (Pd), effectively poisoning the catalyst.[1] This often forces chemists to use high catalyst loads (1–5 mol%), which is unsustainable for scale-up.[1]

This guide provides the protocols to break this cycle, optimizing catalyst loads down to <0.5 mol% while maintaining >98% regioselectivity.

Module 1: The Regioselectivity Logic (C2 vs. C3)

Q: Why does the reaction fail to discriminate between the Bromine (C2) and Chlorine (C3) positions?

A: If you are observing bis-coupling (reaction at both sites) or C3-coupling, your system is likely over-energized .[1]

The electronic differentiation between C2 and C3 is distinct but can be eroded by high temperatures or unhindered ligands.[1]

-

C2 Position (Target): Highly electrophilic due to the inductive (

) and mesomeric ( -

C3 Position (Off-Target): Beta to the nitrogen, behaving more like a deactivated aryl chloride.[1]

The Fix: You must operate in the "Goldilocks Zone" where oxidative addition (OA) occurs only at the C2-Br bond.[1]

Regioselectivity Mechanism & Decision Tree

Caption: Kinetic pathway showing the competition between productive C2 oxidative addition and catalyst poisoning (N-coordination) or over-reaction (C3).

Module 2: Optimizing Catalyst Load (<0.5 mol%)

Q: My conversion stalls at 60% when I drop the catalyst load below 1 mol%. Is the catalyst dying?

A: Yes, likely due to N-poisoning .[1] The quinoline nitrogen binds to the Pd(II) intermediate, creating a stable, inactive "rest state." To lower the loading, you must prevent this resting state.

Protocol: The "Bulky & Dry" Screening

To reach <0.5 mol% loading, use this optimized set of conditions designed to sterically shield the Pd center from the quinoline nitrogen.

| Component | Recommendation | Technical Rationale |

| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Simple sources allow the ligand to dictate the geometry.[1] |

| Ligand | XPhos or SPhos (Ratio 2:1 L:Pd) | These bulky Buchwald biaryl phosphines create a "roof" over the Pd, preventing the quinoline N from binding while facilitating OA at the hindered C2 position. |

| Base | K₃PO₄ (anhydrous) | Weaker bases like carbonates may be too slow.[1] Phosphate promotes rapid transmetalation.[1] |

| Solvent | Toluene / Water (10:1) or THF | A biphasic system often helps solubilize the inorganic base while keeping the catalyst in the organic phase.[1] |

| Temperature | 40–60°C | CRITICAL: Do not exceed 60°C. Higher temps activate the C3-Cl bond.[1] |

Step-by-Step Optimization Workflow:

-

Baseline: Run reaction at 1.0 mol% Pd / 2.0 mol% XPhos at 50°C. Check conversion at 2 hours.

-

The Drop: If conversion >95%, drop Pd to 0.25 mol%.

-

The Stall: If 0.25 mol% stalls at 70% conversion, do not add more Pd . Instead, add 0.5 equiv of additional Boronic Acid . Often, protodeboronation (destruction of the coupling partner) mimics catalyst death.[1]

Module 3: Troubleshooting Specific Failures

Q: I see significant amounts of hydrodehalogenation (H-sub instead of Ar-sub). Why? A: This is "Protodehalogenation."[1] It occurs when the transmetalation step is slow, allowing the Pd(II)-Aryl species to scavenge a hydride (often from the solvent or base).[1]

-

Fix: Switch solvent from alcohol (i.e., Ethanol/Isopropanol) to Toluene or Dioxane .[1] Alcohols are hydride donors.[1]

-

Fix: Increase the concentration of the Boronic Acid.

Q: The reaction turns black immediately, and yield is low. A: "Pd-Black" formation indicates ligand dissociation. Your ligand is not holding onto the metal tightly enough.[1]

-

Fix: Switch to a bidentate ligand like dppf or Xantphos .[1] While monodentates (XPhos) are faster, bidentates are more robust against particle agglomeration (Pd-Black).[1]

Q: Can I use heterogeneous catalysts (Pd/C) to save money? A: Generally, no for this specific substrate.[1] The quinoline nitrogen poisons the surface of Pd/C very effectively. Leaching will occur, and you will essentially be running a homogeneous reaction with "leached" Pd, but with poor control over regioselectivity.

Experimental Protocol: High-Selectivity Coupling

Target: 2-(4-methoxyphenyl)-3-chloroquinoline Scale: 1.0 mmol[1]

-

Charge Vessel: In a glovebox or under Argon, add:

-

Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

-

Reaction: Seal and heat to 50°C with vigorous stirring (1000 rpm).

-

Note: High stirring speed is crucial for biphasic mixtures.

-

-

Monitor: Check HPLC at 2 hours.

-

Success Criteria: >95% Conversion, <2% Bis-coupling (reaction at C3).[1]

-

-

Workup: Cool to RT. Filter through Celite.[1] Wash with EtOAc.[1] Concentrate and purify via silica gel chromatography (Hex/EtOAc).

References & Authority

-

Regioselectivity Patterns in Heteroaryl Halides:

-

Catalyst Poisoning by Nitrogen Heterocycles:

-

Optimization of Catalyst Loading (Flow & Batch):

-

Aqueous/Heterogeneous Optimization:

-

Study on Azaheteroaryl Halides. "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media."

-

[1]

-

Sources

Technical Support Center: Work-Up Procedures for Removing Metal Catalysts from Quinoline Products

Welcome to the Technical Support Center for post-reaction work-up procedures. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions to synthesize quinoline derivatives. The following content provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure your final quinoline products meet the stringent purity requirements of your research and development endeavors.

Introduction: The Challenge of Residual Palladium in Quinoline Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules like quinolines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels that are acceptable for subsequent synthetic steps and, crucially, for active pharmaceutical ingredients (APIs).[2] Regulatory bodies such as the FDA and EMA have established strict limits for elemental impurities in drug products, making effective palladium removal a critical aspect of process development.[3][4]

Quinolines, as nitrogen-containing heterocycles, can present unique challenges in palladium removal. The Lewis basicity of the quinoline nitrogen can lead to coordination with palladium species, potentially rendering standard removal techniques less effective. This guide will address these specific challenges and provide robust, field-proven methodologies to ensure the purity of your quinoline products.

Section 1: Metal Scavenging with Functionalized Resins

Metal scavengers are solid-supported materials with functional groups that exhibit a high affinity for specific metals. For palladium removal, scavengers functionalized with sulfur-containing groups (e.g., thiols, thioureas) or amine-based ligands are particularly effective due to the soft-soft interaction between sulfur/nitrogen and palladium.[5]

Why Choose Scavenger Resins?

The primary advantage of scavenger resins is their high selectivity for the metal catalyst over the desired organic product, which minimizes yield loss.[6] The solid support (typically silica or polystyrene) allows for easy removal of the palladium-scavenger complex by simple filtration.[6][7] This method is often more efficient than traditional column chromatography for removing trace palladium.[1]

Experimental Protocol: Batch Scavenging of a Quinoline Product

This protocol provides a general procedure for using a scavenger resin in a batch-wise fashion.

-

Solvent Selection and Dissolution: Dissolve the crude quinoline product in a suitable organic solvent in which it is fully soluble at the intended scavenging temperature. Common solvents include THF, EtOAc, and MeOH.[6]

-

Scavenger Selection and Addition: Select a scavenger resin appropriate for your specific palladium catalyst and ligand system. Thiol-functionalized silica (e.g., Si-Thiol) or polymer-bound trimercaptotriazine (MP-TMT) are excellent starting points.[6] Add 3-5 equivalents of the scavenger resin relative to the initial amount of palladium catalyst used in the reaction.

-

Agitation and Reaction Time: Stir the mixture vigorously for 4-16 hours at room temperature. For challenging cases, the temperature can be increased, or the reaction time extended. Monitoring the reaction progress by taking small aliquots and analyzing for residual palladium via ICP-MS or a colorimetric assay can help optimize this step.[8]

-

Filtration: Once the scavenging is complete, remove the resin by filtration through a pad of celite or a fritted funnel.

-

Washing and Concentration: Wash the filtered resin with a fresh portion of the solvent to ensure complete recovery of the quinoline product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Caption: Workflow for palladium removal using activated carbon.

Troubleshooting Guide: Activated Carbon

| Issue | Potential Cause & Explanation | Troubleshooting Steps |

| Incomplete palladium removal | Insufficient Carbon: The amount of activated carbon may be too low to adsorb all the palladium. | - Increase Carbon Loading: Gradually increase the weight percent of activated carbon. |

| Poor Contact Time: The slurry may not have been stirred long enough for effective adsorption. | - Increase Stirring Time: Extend the treatment time and monitor the palladium levels. | |

| Significant product loss | Product Adsorption: The quinoline product is being adsorbed onto the activated carbon. | - Screen Different Carbon Grades: Different grades of activated carbon have varying pore sizes and surface properties. Test a few to find one with lower affinity for your product. - Reduce Carbon Loading: Use the minimum amount of carbon necessary for effective palladium removal. - Solvent Optimization: A more polar solvent may reduce the adsorption of your product. |

Section 3: Recrystallization

Recrystallization is a powerful purification technique that can be effective in removing metal impurities, provided the palladium species are sufficiently insoluble in the chosen solvent system. [9]

Why Choose Recrystallization?

Recrystallization can be a highly effective and economical method for purification, especially at a larger scale. However, its success is highly dependent on the solubility properties of both the quinoline product and the palladium impurities. [9]

Experimental Protocol: Recrystallization

-

Solvent Screening: Identify a suitable solvent or solvent system in which your quinoline product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities (including some palladium species) are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

-

Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Caption: Workflow for palladium removal via recrystallization.

Troubleshooting Guide: Recrystallization

| Issue | Potential Cause & Explanation | Troubleshooting Steps |

| Palladium co-precipitates with the product | Soluble Palladium Complex: The palladium species may be soluble in the recrystallization solvent and gets trapped in the crystal lattice. | - Solvent System Change: Experiment with different solvent systems to find one where the palladium impurities are more soluble. - Combined Approach: Use a scavenger or activated carbon treatment before recrystallization to remove the bulk of the palladium. |

| Low recovery of the product | Product is too soluble: The quinoline product has significant solubility in the cold solvent. | - Use an Anti-solvent: Add a second solvent in which the product is insoluble to the hot solution to induce precipitation upon cooling. |

Data Presentation: Comparison of Palladium Removal Techniques

The following table provides a qualitative comparison of the different palladium removal methods. The optimal choice will always be system-dependent. [6]

| Method | Selectivity | Cost | Scalability | Potential for Product Loss | Key Consideration |

|---|---|---|---|---|---|

| Scavenger Resins | High | Moderate-High | Good | Low | Requires screening for optimal scavenger. [2] |

| Activated Carbon | Low-Moderate | Low | Excellent | Moderate-High | Risk of product adsorption. [10] |

| Recrystallization | Variable | Low | Excellent | Variable | Highly dependent on solubility profiles. [9] |

| Column Chromatography | Moderate | High | Poor | Moderate | Often insufficient for trace palladium removal alone. [1]|

A quantitative case study on a multi-step synthesis of an API showed the following stepwise reduction in palladium levels: [2]

| Purification Step | Palladium Level (ppm) |

|---|---|

| Crude Product | >10,000 |

| After Filtration through Celite | 8,600 |

| After First N-acetyl cysteine wash | 975 |

| After Second N-acetyl cysteine wash | 938 |

| After First Scavenger Treatment | 290 |

| After Second Scavenger Treatment | 185 |

| After Final Slurry | <10 |

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for residual palladium in APIs?

A1: The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) values for elemental impurities. [4]For palladium, the oral PDE is 100 µ g/day . [11]This translates to a concentration limit in the final drug product that depends on the maximum daily dose. For a drug with a maximum daily dose of 10 grams, the limit would be 10 ppm. [11] Q2: How can I accurately measure the concentration of residual palladium in my quinoline product?

A2: The most common and accurate method for quantifying trace metals is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [12]Other techniques include atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF). [12]For rapid screening during process development, colorimetric and fluorometric assays are also available. [7] Q3: Is it possible that the palladium catalyst is interfering with my downstream reactions or biological assays?

A3: Yes, residual palladium can have unintended catalytic activity in subsequent synthetic steps or interfere with biological assays, leading to false positives or negatives. [1]It is crucial to ensure its thorough removal.

Q4: Can I combine different palladium removal techniques?

A4: Absolutely. A multi-step approach is often the most effective. For example, an initial treatment with activated carbon to remove the bulk of the palladium and colored impurities, followed by a more selective scavenger resin, and finally a recrystallization step can yield highly pure quinoline products. A study demonstrated that column chromatography followed by a scavenger resin treatment was effective at removing ~98% of residual palladium. [1] Q5: My quinoline product is a free base. Do I need to consider the pH during the work-up?

A5: Yes, the basicity of your quinoline can influence the effectiveness of certain scavengers. For thiol-based scavengers, a neutral or slightly acidic pH is generally preferred. If you are performing an aqueous wash, adjusting the pH can help to partition the quinoline product and palladium species between the organic and aqueous layers. As mentioned in the troubleshooting guide, a mild acidic wash can also help to disrupt quinoline-palladium coordination complexes.

References

-

Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

-

Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

-

Welden, J. R., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 443-449. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

-

Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548-1574. Retrieved from [Link]

-

Aher, N. G., et al. (2021). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Organic Process Research & Development, 25(8), 1836-1844. Retrieved from [Link]

-

Bremner, D. H., et al. (2006). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 10(5), 1029-1034. Retrieved from [Link]

-

Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

-

Reddit. (2023). Your trick to remove residual palladium. Retrieved from [Link]

-

Marques, M. M. B., et al. (2021). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 26(16), 4993. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH guideline Q3D (R2) on elemental impurities. Retrieved from [Link]

-

Corma, A., et al. (2010). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. ChemCatChem, 2(10), 1259-1264. Retrieved from [Link]

-

Bodo, D., et al. (2019). Analysis of palladium by high resolution ICP-MS. Talanta, 205, 120133. Retrieved from [Link]

-

ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

-

Joule, J. A., et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(11), 3129. Retrieved from [Link]

- Takeda Pharmaceutical Company Limited. (2006). Method of removing palladium. U.S. Patent No. 7,084,287 B2.

-

Utada, A., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 307-323). The Royal Society of Chemistry. Retrieved from [Link]

-

Welden, J. R., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 443-449. Retrieved from [Link]

-

Ghorbanloo, M., et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 1-13. Retrieved from [Link]

-

Samec, J. S. M., et al. (2010). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Organic Chemistry, 75(21), 7248-7257. Retrieved from [Link]

-

European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]

-

Cui, J., et al. (2007). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 11(2), 345-351. Retrieved from [Link]

-

Agilent Technologies. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]

-

Samec, J. S. M., et al. (2010). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Organic Chemistry, 75(21), 7248-7257. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]

-

Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

-

CMC Drug Product Development. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

-

Espinet, P., et al. (2019). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. Inorganics, 7(6), 75. Retrieved from [Link]

-

Ali, M. A., et al. (2015). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 6(11), 875-884. Retrieved from [Link]

Sources

- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. biotage.com [biotage.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. sopachem.com [sopachem.com]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 12. arborassays.com [arborassays.com]

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Patterns of 2-Bromo-3-chloroquinoline

This guide provides an in-depth technical comparison and analysis of the High-Resolution Mass Spectrometry (HRMS) behavior of 2-Bromo-3-chloroquinoline, a crucial heterocyclic scaffold in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such halogenated quinolines is paramount. This document moves beyond a simple recitation of methods to provide a foundational understanding of the "why" behind the experimental choices, ensuring robust and reliable characterization.

The Analytical Imperative: Why HRMS for 2-Bromo-3-chloroquinoline?

2-Bromo-3-chloroquinoline serves as a versatile building block in organic synthesis. Its halogenated structure allows for diverse downstream functionalization, making it a valuable precursor for novel therapeutic agents and functional materials. However, the very features that make it synthetically attractive—the presence of two different halogen atoms—necessitate a high-fidelity analytical technique for its characterization.

High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose. Unlike nominal mass instruments, HRMS provides:

-

High Mass Accuracy: The ability to determine the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This enables the confident determination of the elemental composition of the parent molecule and its fragments.

-

High Resolving Power: The capacity to distinguish between ions with very similar m/z values. This is critical for separating the isotopic peaks of 2-Bromo-3-chloroquinoline from potential isobaric interferences.

-

Isotopic Pattern Fidelity: The accurate measurement of the relative abundances of isotopic peaks, which serves as a definitive confirmation of the presence and number of bromine and chlorine atoms.

This guide will compare and contrast common HRMS platforms and ionization techniques, providing the logical framework for method selection and data interpretation.

Experimental Design: A Self-Validating Workflow

The following sections detail a robust workflow for the HRMS analysis of 2-Bromo-3-chloroquinoline. The causality behind each step is explained to ensure the generation of high-quality, trustworthy data.

Sample Preparation and Introduction

A standardized sample preparation protocol is crucial for reproducible results.

Experimental Protocol: Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-Bromo-3-chloroquinoline and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. The choice of solvent should be compatible with the chosen ionization source and mobile phase.

-

Working Solution Preparation: Prepare a working solution at a concentration of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for the analysis. This concentration range is typically suitable for modern ESI sources.

-

Sample Introduction: The working solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-HRMS is often preferred as it can separate the analyte of interest from any impurities.

Ionization Source Selection: ESI vs. EI

The choice of ionization source is a critical decision that influences the type of information obtained.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[1][2] ESI is ideal for accurate mass determination of the molecular ion and for subsequent fragmentation studies using collision-induced dissociation (CID).[3]

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[4] EI is valuable for creating a reproducible fragmentation "fingerprint" that can be compared to spectral libraries. However, the molecular ion may be weak or absent.[5]

For the purpose of this guide, which focuses on controlled fragmentation studies, ESI in positive ion mode is the recommended primary technique.

HRMS Platform Comparison

The choice of mass analyzer will dictate the achievable resolution and mass accuracy.

| HRMS Platform | Principle of Operation | Strengths for 2-Bromo-3-chloroquinoline Analysis | Weaknesses |

| Time-of-Flight (TOF) | Ions are accelerated into a field-free drift tube, and their m/z is determined by their flight time. | High acquisition speed, good resolution (>20,000 FWHM), and good mass accuracy (<5 ppm).[1] | Resolution is generally lower than Orbitrap or FT-ICR. |

| Orbitrap | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values. | Excellent resolution (>100,000 FWHM) and high mass accuracy (<2 ppm).[6] | Slower scan speed compared to TOF. |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a strong magnetic field, and their cyclotron frequencies are measured to determine m/z. | The highest achievable resolution (>1,000,000 FWHM) and mass accuracy (<1 ppm).[7] | High cost and complex operation. |

For routine, high-confidence characterization of 2-Bromo-3-chloroquinoline, a Quadrupole Time-of-Flight (Q-TOF) instrument offers a good balance of performance, speed, and cost-effectiveness.

Decoding the Spectrum: Isotopic Patterns and Fragmentation Analysis

A deep understanding of isotopic abundances and fragmentation mechanisms is key to interpreting the HRMS data for 2-Bromo-3-chloroquinoline.

The Molecular Ion: A Halogenated Signature

The presence of one bromine atom and one chlorine atom creates a highly characteristic isotopic pattern for the molecular ion.

-

Bromine Isotopes: 79Br (50.69%) and 81Br (49.31%), a near 1:1 ratio.[8]

-

Chlorine Isotopes: 35Cl (75.77%) and 37Cl (24.23%), a roughly 3:1 ratio.[9]

The combination of these isotopes results in a distinctive cluster of peaks for the protonated molecule, [C9H6BrClN+H]+. The most abundant peaks in this cluster will be at M, M+2, and M+4, with their relative intensities governed by the statistical combination of the isotopes.[10][11]

Table 1: Predicted Isotopic Pattern for the Molecular Ion of 2-Bromo-3-chloroquinoline ([C9H5BrClN]+)

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C9H579Br35ClN]+ | 240.9348 | 100.0 |

| [C9H581Br35ClN]+ | 242.9328 | 97.3 |

| [C9H579Br37ClN]+ | 242.9319 | 32.0 |

| [C9H581Br37ClN]+ | 244.9298 | 31.5 |

Note: The table shows the radical molecular ion for simplicity; the [M+H]+ pattern will be shifted by the mass of a proton and will have similar relative abundances.

The observation of this specific isotopic signature with high mass accuracy provides unambiguous confirmation of the elemental formula.

Collision-Induced Dissociation (CID): Unraveling the Structure

By selecting the molecular ion cluster with the first quadrupole and subjecting it to collisions with an inert gas (e.g., argon) in the collision cell, we can induce fragmentation and gain structural insights.[6] The fragmentation pathways of quinoline and its derivatives are influenced by the stability of the aromatic ring system.[12][13]

Proposed Fragmentation Pathways:

-

Loss of Halogens: The initial and most intuitive fragmentation steps involve the loss of the halogen atoms. This can occur through the loss of a halogen radical (Br• or Cl•) or a hydrogen halide (HBr or HCl).

-